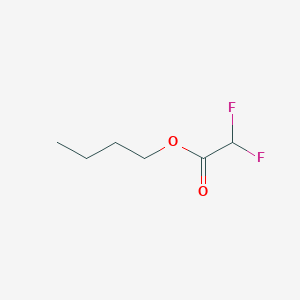

Butyl 2,2-difluoroacetate

Übersicht

Beschreibung

Butyl 2,2-difluoroacetate is an organic compound with the molecular formula C6H10F2O2 and a molecular weight of 152.14 g/mol . It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. The compound is characterized by the presence of two fluorine atoms attached to the alpha carbon of the acetate group, which imparts unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2-difluoroacetate typically involves the esterification of 2,2-difluoroacetic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified by distillation .

Industrial Production Methods: On an industrial scale, the production of this compound follows a similar esterification process but is optimized for large-scale operations. This involves the use of continuous reactors and efficient separation techniques to ensure high yield and purity of the final product. The process also incorporates waste management practices to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: Butyl 2,2-difluoroacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include amines and thiols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,2-difluoroacetic acid and butanol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Substituted derivatives of this compound.

Hydrolysis: 2,2-difluoroacetic acid and butanol.

Reduction: 2,2-difluoroethanol.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Medicinal Chemistry

- Pharmaceutical Intermediates : Butyl 2,2-difluoroacetate serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in developing antiviral and anticancer agents due to the enhanced biological activity imparted by the fluorine atoms.

- Enzyme Studies : The compound is utilized in biochemical research to study enzyme-catalyzed reactions. The fluorinated moiety can alter the binding affinity of substrates to enzymes, providing insights into enzyme mechanisms.

2. Agrochemicals

- Herbicides and Insecticides : In the agrochemical industry, this compound is employed in synthesizing herbicides and insecticides. Its fluorinated structure contributes to improved efficacy and selectivity against pests.

3. Material Science

- Fluorinated Polymers : The compound is also used in producing fluorinated polymers, which exhibit unique properties such as chemical resistance and low surface energy. These materials are valuable in coatings and sealants .

Table 1: Summary of Biological Applications

| Application Area | Description |

|---|---|

| Antiviral Agents | Used in synthesizing compounds targeting viral replication. |

| Anticancer Compounds | Serves as a precursor for developing anticancer agents. |

| Agrochemicals | Applied in synthesizing herbicides and insecticides. |

Table 2: Comparison of Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | High reactivity; sterically hindered | Significant antibacterial & anticancer potential |

| Ethyl 2,2-difluoroacetate | Less sterically hindered; moderate reactivity | Lower antibacterial activity |

| Methyl 2,2-difluoroacetate | Least sterically hindered; low reactivity | Minimal biological activity |

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Antiviral Activity : Research indicated that derivatives of this compound exhibited notable antiviral properties against various viruses. For instance, compounds synthesized from this ester were effective in inhibiting viral replication in vitro.

- Anticancer Potential : A study demonstrated that specific derivatives could inhibit tumor growth in animal models. These findings suggest that this compound and its derivatives may play a crucial role in developing new anticancer therapies.

- Agrochemical Efficacy : In agricultural applications, this compound has been tested for its effectiveness as an herbicide. Results showed improved selectivity and efficacy compared to traditional compounds.

Wirkmechanismus

The mechanism of action of Butyl 2,2-difluoroacetate in chemical reactions involves the activation of the ester group by the electron-withdrawing fluorine atoms. This activation makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, the compound is hydrolyzed by esterases to release 2,2-difluoroacetic acid and butanol, which can then participate in further metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2,2-difluoroacetate: Similar in structure but with an ethyl group instead of a butyl group. It exhibits similar reactivity but different physical properties such as boiling point and solubility.

Methyl 2,2-difluoroacetate: Contains a methyl group and is more volatile compared to Butyl 2,2-difluoroacetate.

Propyl 2,2-difluoroacetate: Has a propyl group and shows intermediate properties between methyl and butyl derivatives.

Uniqueness: this compound is unique due to its balance of reactivity and physical properties. The butyl group provides a good balance between hydrophobicity and steric bulk, making it suitable for various applications in synthesis and industry. Its fluorinated nature also imparts stability and resistance to metabolic degradation, making it valuable in pharmaceutical research .

Biologische Aktivität

Butyl 2,2-difluoroacetate is a chemical compound that has garnered attention due to its potential biological activities and applications in various fields, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the acetyl group, which significantly influences its chemical behavior and biological interactions. The structure can be represented as follows:

This compound belongs to a class of difluoroacetate derivatives that are known for their unique properties, such as enhanced lipophilicity and metabolic stability due to the fluorine substituents.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluoroacetate moiety may modulate enzyme activity by acting as a competitive inhibitor or by altering the binding affinity of substrates. Furthermore, the structural stability provided by the butyl group enhances its potential as a pharmacophore in drug development.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for therapeutic interventions.

- Receptor Binding : Its structural features allow it to bind effectively to certain receptors, potentially modulating physiological responses.

Medicinal Chemistry

Research indicates that this compound can serve as a building block in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to enhance binding affinity to biological targets makes it a candidate for further investigation in drug design.

Case Studies

- Enzyme Interaction Studies : A study investigating the interaction of this compound with various enzymes demonstrated significant inhibitory effects on key metabolic enzymes. This suggests potential applications in developing treatments for metabolic disorders .

- Pharmacological Potential : In a pharmacological context, compounds similar to this compound have shown promise in modulating enzyme activity relevant to disease states such as cancer and diabetes .

- Toxicity Assessments : Toxicity studies conducted on aquatic organisms revealed that while difluoroacetates can exhibit some level of toxicity, the concentrations required for adverse effects are significantly higher than those typically encountered in therapeutic applications .

Data Table: Biological Activity Summary

Eigenschaften

IUPAC Name |

butyl 2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVBWFXWJTVAKMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378462 | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-35-4 | |

| Record name | Butyl 2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | butyl 2,2-difluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.